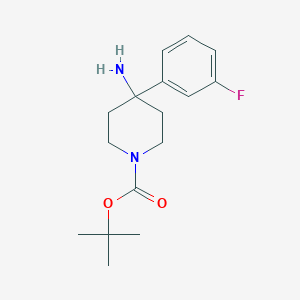

tert-Butyl 4-amino-4-(3-fluorophenyl)piperidine-1-carboxylate

Description

tert-Butyl 4-amino-4-(3-fluorophenyl)piperidine-1-carboxylate is a piperidine derivative featuring a 3-fluorophenyl substituent at the 4-position of the piperidine ring, with a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of antimalarial agents and molecular glues.

Synthetic routes often involve coupling reactions with fluorinated aryl precursors, followed by Boc protection. For example, compounds like tert-Butyl 4-(N-(3-fluorophenyl)-2-phenoxyacetamido)piperidine-1-carboxylate (5b) are synthesized via reactions with sodium hydride and phenoxyacetyl chloride, yielding products confirmed by NMR and mass spectrometry .

Properties

IUPAC Name |

tert-butyl 4-amino-4-(3-fluorophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O2/c1-15(2,3)21-14(20)19-9-7-16(18,8-10-19)12-5-4-6-13(17)11-12/h4-6,11H,7-10,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHITSPECHGJBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-amino-4-(3-fluorophenyl)piperidine-1-carboxylate typically involves the reaction of 4-amino-4-(3-fluorophenyl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-amino-4-(3-fluorophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 4-amino-4-(3-fluorophenyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals, particularly analgesics and other therapeutic agents. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing new drugs aimed at treating pain and other conditions .

Case Study: Opioid Receptor Interaction

Research has indicated that derivatives of this compound exhibit binding affinity to opioid receptors, which are critical in pain management therapies. Studies exploring these interactions help elucidate the potential pharmacological effects and guide further drug development .

Biochemical Research

In biochemical studies, this compound is utilized to investigate receptor binding and enzyme inhibition mechanisms. Its ability to modulate the activity of specific molecular targets is crucial for understanding various biological processes .

Example: Enzyme Inhibition Studies

Research has demonstrated that compounds similar to this compound can inhibit enzymes involved in inflammatory pathways, suggesting potential applications in developing anti-inflammatory drugs .

Industrial Applications

In industrial chemistry, this compound is used as a building block for synthesizing fine chemicals and other complex organic molecules. Its versatility makes it valuable for producing various chemical products .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Medicinal Chemistry | Intermediate in drug synthesis, particularly analgesics | Binding affinity to opioid receptors; potential for pain management |

| Biochemical Research | Studies on receptor binding and enzyme inhibition | Inhibition of inflammatory enzymes; insights into drug mechanisms |

| Industrial Chemistry | Building block for fine chemicals | Used in synthesizing complex organic compounds |

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-4-(3-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

Key analogs differ in substituents at the 4-position of the piperidine ring, influencing physicochemical and biological properties:

Key Observations :

- Electron Effects : The 3-fluorophenyl group offers moderate electron-withdrawing properties, balancing reactivity and stability. In contrast, trifluoromethyl groups (e.g., CAS 1402047-77-1) significantly increase electronegativity, altering reaction kinetics .

- Biological Activity: Fluorinated analogs, including the target compound, show promise in antimalarial research. For instance, compound 9b (tert-Butyl 4-(2-(2-chlorophenoxy)-N-(3-fluorophenyl)acetamido)piperidine-1-carboxylate) demonstrated improved activity over non-fluorinated derivatives, highlighting fluorine's role in target binding .

Biological Activity

tert-Butyl 4-amino-4-(3-fluorophenyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities and applications in pharmacology. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1707369-76-3

- Molecular Formula : C16H23FN2O2

- Molecular Weight : 294.36 g/mol

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter receptors. Research indicates that compounds with similar piperidine structures can modulate the activity of neurotransmitters such as dopamine and serotonin, potentially influencing mood and behavior .

Structure-Activity Relationship (SAR)

The structure of this compound allows for significant interaction with target receptors due to the presence of both a fluorinated aromatic ring and a piperidine core. Modifications on the piperidine ring and the aromatic substituents can lead to variations in potency and selectivity towards specific receptors.

| Compound | EC50 (μM) | Target Receptor | Reference |

|---|---|---|---|

| This compound | TBD | TAAR1 | |

| Related Compound A | 0.507 | TAAR1 | |

| Related Compound B | 0.84 | MAGL |

Preclinical Studies

In preclinical models, compounds structurally related to this compound have shown promise in modulating TAAR1 (Trace Amine Associated Receptor 1), which is implicated in various neuropsychiatric disorders. For instance, a study demonstrated that certain derivatives exhibited dose-dependent activation of TAAR1, suggesting their potential use in treating conditions like schizophrenia .

Efficacy in Animal Models

Further investigations into the efficacy of this compound in animal models have indicated its ability to influence behavioral outcomes associated with dopamine and serotonin modulation. These studies are crucial for understanding the therapeutic potential and safety profile of the compound before advancing to clinical trials.

Synthesis and Optimization

The synthesis of this compound involves several steps, including the formation of the piperidine core followed by selective functionalization at the aromatic ring. The synthetic pathway typically includes:

- Formation of Piperidine Core : Starting from commercially available precursors.

- Fluorination : Introducing the fluorine atom at the appropriate position on the phenyl ring.

- Carboxylation : Adding the carboxylic acid moiety to complete the structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.